![molecular formula C11H9ClF2N2O B2685035 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile CAS No. 2199684-96-1](/img/structure/B2685035.png)
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential benefits. This compound is also known as 'Compound X' and is a member of the pyridine family.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Pyridine derivatives are synthesized through various chemical reactions, involving novel protocols for structural modifications. These techniques often include X-ray diffraction, spectroscopic analysis (FT-IR, NMR, UV–vis), and sometimes involve the use of catalysts or specific conditions like ultrasonic irradiation to enhance reaction efficiency or to study the effects on corrosion inhibition (Tranfić et al., 2011) (Dandia et al., 2013).
Structural Characterization
Advanced structural analysis techniques are employed to determine the molecular structure of synthesized compounds. These methods include X-ray crystallography and various forms of spectroscopy, providing detailed insight into the compound's geometric parameters, hydrogen bonding, and more (Moustafa & Girgis, 2007).
Optical and Electronic Properties
Optical Functions and Energy Gaps
Research on pyridine derivatives often explores their optical properties, such as absorption spectra, fluorescence, and energy gaps. These studies are crucial for applications in materials science, including the development of photovoltaic devices and materials with specific optical characteristics (Zedan et al., 2020).
Applications in Materials Science
Corrosion Inhibition
Some pyridine derivatives are investigated for their potential as corrosion inhibitors, essential for protecting metals in acidic environments. This application is significant for industrial processes and materials preservation (Ansari et al., 2015).
Semiconductor Devices
The electronic properties of certain pyridine derivatives make them candidates for use in semiconductor devices, including heterojunctions for photovoltaic applications or as photosensors. These studies involve the fabrication of devices and the analysis of their performance under various conditions (El-Menyawy et al., 2019).
特性
IUPAC Name |
5-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c12-9-1-7(4-15)5-16-10(9)17-6-8-2-11(13,14)3-8/h1,5,8H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSDIJYISXAAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
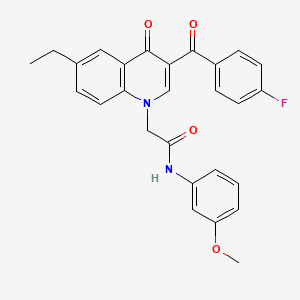
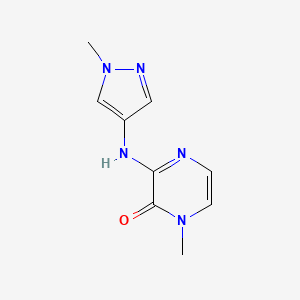
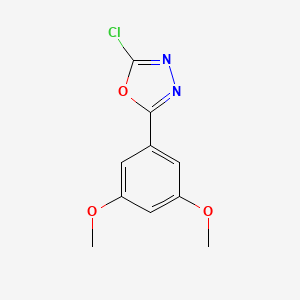
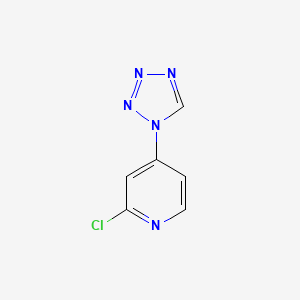
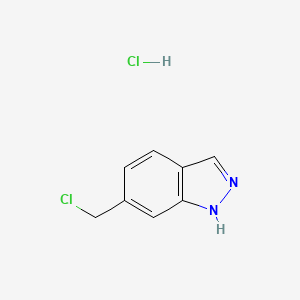
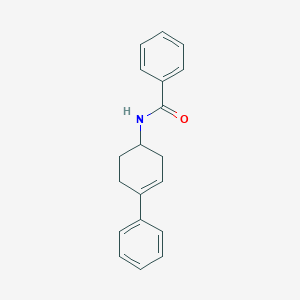
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)
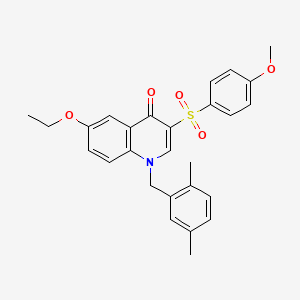
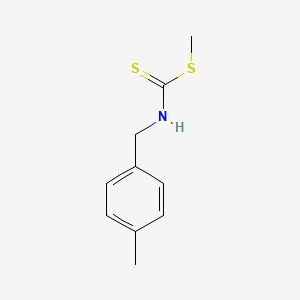
![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)

![2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)
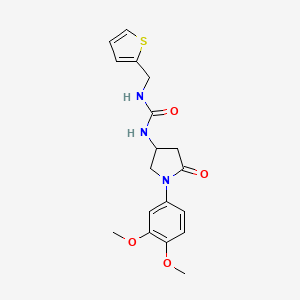
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)
